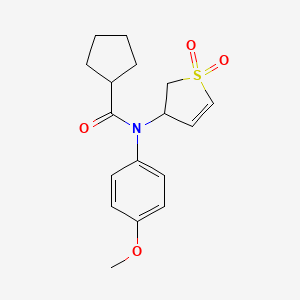

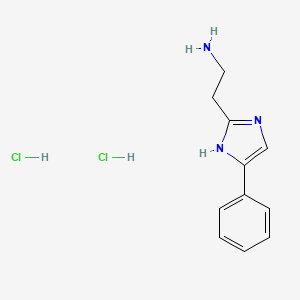

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide, also known as BML-210, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied extensively for its mechanism of action and physiological effects.

Aplicaciones Científicas De Investigación

Anticancer Activity

A range of studies have focused on the synthesis and evaluation of benzamide derivatives for their anticancer activity. For instance, derivatives designed and synthesized from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides showed moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antibiofilm Properties

Benzamide derivatives have also been synthesized and tested for their antimicrobial and antibiofilm properties. Studies have shown that these compounds exhibit significant activity against bacterial strains known for their ability to grow in biofilms, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. The anti-pathogenic activity was notably correlated with the presence of halogen atoms on the N-phenyl substituent of the thiourea moiety (Limban et al., 2011).

Histone Deacetylase (HDAC) Inhibition

Research has demonstrated the potential of benzamide derivatives as histone deacetylase inhibitors, which play a crucial role in cancer therapy. A specific compound was highlighted for its selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations, showing significant antitumor activity and entering clinical trials as a promising anticancer drug (Zhou et al., 2008).

Antiviral Activity

Novel benzamide-based compounds were synthesized and evaluated for their anti-influenza A virus activity. Among these compounds, several demonstrated significant antiviral activities against the H5N1 strain, showcasing the potential for further development as treatments for viral infections (Hebishy et al., 2020).

Chemical Synthesis and Characterization

Benzamide derivatives have been synthesized through various chemical reactions, with studies emphasizing the importance of structure-activity relationships and the characterization of these compounds through spectral analysis, X-ray diffraction, and other techniques. For example, the crystal structure of a benzamide derivative was elucidated, providing insights into its molecular interactions and stability (Sharma et al., 2016).

Propiedades

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2S2/c1-24-17-10-6-5-9-16(17)20(23)21-13-15-11-12-18(25-15)19(22)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZFDOKDXJPWCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-benzoylthiophen-2-yl)methyl)-2-(methylthio)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2398132.png)

![3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398140.png)

![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)

![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)

![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)

![4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2398154.png)